molecular formula C22H27NO2 B1674988 Lobelin CAS No. 90-69-7

Lobelin

Cat. No. B1674988
CAS RN: 90-69-7
M. Wt: 337.5 g/mol
InChI Key: MXYUKLILVYORSK-HKBOAZHASA-N
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Description

Lobelin is an alkaloid that has actions similar to nicotine on nicotinic cholinergic receptors but is less potent . It has been proposed for a variety of therapeutic uses including in respiratory disorders, peripheral vascular disorders, insomnia, and smoking cessation .


Synthesis Analysis

The synthesis of Lobeline, Lobelane and their analogues has been reviewed recently . The synthesis of lobeline for the years 2005–2014 was discussed, including the epimerization of Lobeline and the synthesis of Lobeline .


Molecular Structure Analysis

Lobelin has a molecular formula of C22H27NO2 and a molecular weight of 337.4553 . The IUPAC Standard InChI is InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3 .


Physical And Chemical Properties Analysis

Lobelin has a molecular weight of 337.4553 . The physical and chemical properties of Lobelin are not well-documented in the literature.

Scientific Research Applications

Lobeline as a Treatment for Psychostimulant Abuse

Research indicates lobeline's potential as a treatment for psychostimulant abuse, particularly in inhibiting the effects of amphetamines and methamphetamine. Lobeline functions by inhibiting dopamine uptake and promoting dopamine release from storage vesicles within the presynaptic terminal, an interaction with the vesicular monoamine transporter (VMAT2). This mechanism suggests lobeline's capacity to reduce the abuse liability of psychostimulants without supporting self-administration, indicating a lack of addiction liability (Dwoskin & Crooks, 2002).

Effects on Learning and Memory

Lobeline has been shown to improve learning in tasks such as the radial-arm maze, suggesting potential benefits for learning deficits. Its unique effects, potentially underlined by its atypical actions as a nicotinic antagonist, highlight its capacity to improve repeated acquisition in learning tasks, distinguishing it from nicotine (Levin & Christopher, 2003).

Neuroprotective Effects

Lobeline exhibits neuroprotective effects against the neurotoxicity of methamphetamine by attenuating changes in the vesicular monoamine transporter 2 (VMAT-2) and preventing long-term depletions of dopamine and serotonin in the striatum. These effects are partly due to lobeline's ability to mitigate methamphetamine-induced hyperthermia, underscoring its therapeutic potential in methamphetamine abuse treatment (Eyerman & Yamamoto, 2005).

Antidepressant-Like Properties

Lobeline has shown antidepressant-like properties, potentially enhancing the effects of conventional antidepressants. Its interaction with the nicotinic acetylcholine receptor system and its ability to reduce immobility time in depression models suggest its utility as an adjunct therapy for major depression (Roni & Rahman, 2015).

Inhibition of Vascular Smooth Muscle Cell Proliferation

In the context of cardiovascular research, lobeline has been found to inhibit the proliferation of vascular smooth muscle cells induced by endothelin-1, indicating a novel biological role. This anti-proliferative effect, involving the reduction of increased intracellular Ca2+ concentration, suggests lobeline's potential in preventing vascular smooth muscle cell proliferation, a key factor in the pathogenesis of atherosclerosis (Wang et al., 2007).

Safety And Hazards

Lobelin is toxic if swallowed, in contact with skin or if inhaled . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling Lobelin .

properties

IUPAC Name

2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3/t19-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYUKLILVYORSK-HBMCJLEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CCC[C@@H]1CC(=O)C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023219
Record name Lobeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lobeline inhibits nicotine-evoked dopamine release and [3H]nicotine binding, thus acting as a potent antagonist at both alpha3beta2(*) and alpha4beta2(*) neuronal nicotinic receptor subtypes. However, lobeline does not release dopamine from its presynaptic terminal, but appears to induce the metabolism of dopamine intraneuronally. Reevaluation of the mechanism by which lobeline alters dopamine function reveals that its primary mechanism is inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2). Thus, lobeline appears to perturb the fundamental mechanisms of dopamine storage and release. Based on its neurochemical mechanism, the ability of lobeline to functionally antagonize the neurochemical and behavioral effects of the psychostimulants amphetamine and methamphetamine was examined. Lobeline was found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration.
Record name Lobeline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lobeline

CAS RN

90-69-7
Record name (-)-Lobeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobeline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobeline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lobeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lobeline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOBELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0P25S3P81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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